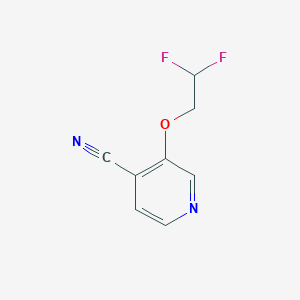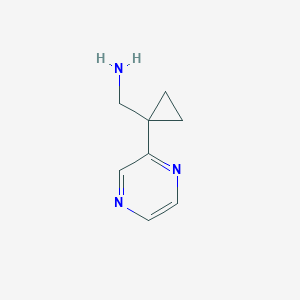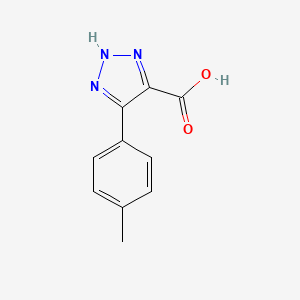
4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid
描述
4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a p-tolyl group, which is a benzene ring substituted with a methyl group at the para position, attached to the triazole ring The carboxylic acid group is located at the 5-position of the triazole ring
作用机制
Target of Action
Compounds containing a triazole ring, such as “4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid” or “5-(4-methylphenyl)-2H-triazole-4-carboxylic acid”, are often used in medicinal chemistry due to their ability to bind to various biological targets. They can interact with enzymes, receptors, and other proteins, influencing their function .
Mode of Action
The mode of action of these compounds can vary greatly depending on their specific structure and the biological target they interact with. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of these compounds. As they can interact with a wide range of proteins, they could potentially influence numerous biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on their specific chemical structure. Factors such as their size, charge, lipophilicity, and the presence of functional groups can influence their pharmacokinetic properties .
Result of Action
The molecular and cellular effects of these compounds would depend on their specific targets and mode of action. They could potentially influence cell signaling, enzyme activity, gene expression, and other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the following steps:
Click Chemistry: The Huisgen 1,3-dipolar cycloaddition reaction, commonly known as “click chemistry,” is often employed. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. For this compound, p-tolyl azide and propiolic acid can be used as starting materials.
Reaction Conditions: The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethyl sulfoxide (DMSO) or water. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of click chemistry and the use of efficient catalytic systems make it feasible for large-scale synthesis. The scalability of the reaction and the availability of starting materials are key factors in industrial production.
化学反应分析
Types of Reactions
4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the p-tolyl group and the carboxylic acid group.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, esterification of the carboxylic acid group will yield esters, while oxidation of the p-tolyl group can produce carboxylic acids or aldehydes.
科学研究应用
4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the synthesis of functional materials, including polymers and coordination complexes, due to its ability to form stable bonds with metals.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
相似化合物的比较
Similar Compounds
4-(p-tolyl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, making it less versatile in terms of chemical reactivity.
1H-1,2,3-triazole-5-carboxylic acid: Lacks the p-tolyl group, which affects its hydrophobicity and potential interactions with biological targets.
4-(p-tolyl)-1H-1,2,3-triazole-5-methyl ester: An ester derivative that may have different solubility and reactivity compared to the carboxylic acid.
Uniqueness
4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid is unique due to the presence of both the p-tolyl group and the carboxylic acid group. This combination allows for diverse chemical reactivity and potential applications in various fields. The p-tolyl group enhances hydrophobic interactions, while the carboxylic acid group provides opportunities for further functionalization.
属性
IUPAC Name |
5-(4-methylphenyl)-2H-triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-2-4-7(5-3-6)8-9(10(14)15)12-13-11-8/h2-5H,1H3,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBZIDCJFKBIHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1457529.png)
![1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B1457532.png)
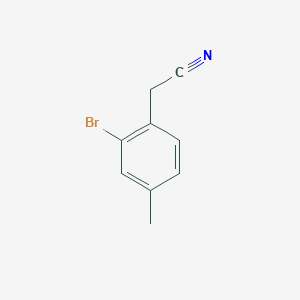
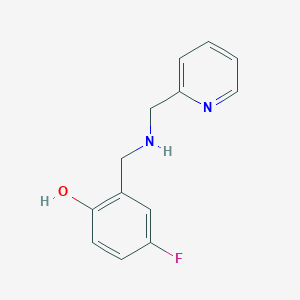
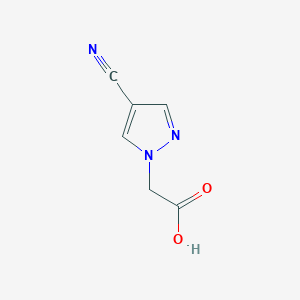
![1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B1457537.png)
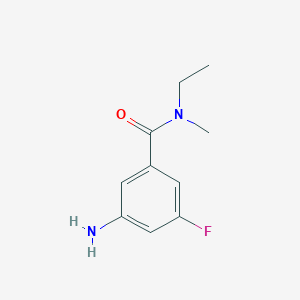

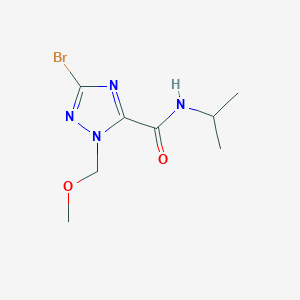
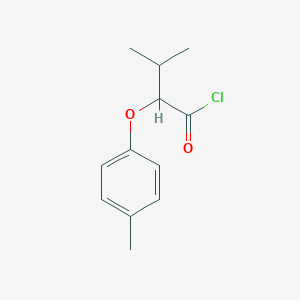
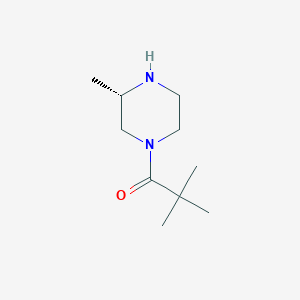
![{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol](/img/structure/B1457547.png)
